(S)-methyl 2-oxoimidazolidine-4-carboxylate

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Select (S)-methyl 2-oxoimidazolidine-4-carboxylate (CAS 157001-86-0) over the (R)-enantiomer or racemate to secure the (S,S,S) stereochemical array essential for potent ACE inhibitors like imidapril. The defined (S)-configuration at C4 eliminates costly chiral resolution, preserving enantiomeric purity in downstream APIs. Unlike tert-butyl ester analogs, the methyl ester provides orthogonal reactivity for selective deprotection compatible with acid-sensitive substrates. This scaffold further serves as a chiral auxiliary for dynamic kinetic resolutions and a precursor to enantioselective dirhodium(II) catalysts. Request a quote today.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 157001-86-0
Cat. No. B119816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 2-oxoimidazolidine-4-carboxylate
CAS157001-86-0
Synonyms4-Imidazolidinecarboxylicacid,2-oxo-,methylester,(S)-(9CI)
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNC(=O)N1
InChIInChI=1S/C5H8N2O3/c1-10-4(8)3-2-6-5(9)7-3/h3H,2H2,1H3,(H2,6,7,9)/t3-/m0/s1
InChIKeyDYARMGVFGYGGSF-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-oxoimidazolidine-4-carboxylate (CAS 157001-86-0): Core Scaffold Procurement and Baseline Characterization


(S)-methyl 2-oxoimidazolidine-4-carboxylate (CAS 157001-86-0) is a chiral heterocyclic building block characterized by a five-membered imidazolidinone core bearing a methyl ester at the 4-position and a defined (S)-stereochemistry at C4 . This specific stereochemical configuration is critical for its primary downstream applications, as the enantiomeric purity of the scaffold directly influences the biological activity of the final pharmaceutical intermediates and the stereochemical outcomes in asymmetric syntheses . The compound is commercially available as a research chemical with typical purities specified by vendors at 95-98% .

Why Generic Substitution of (S)-Methyl 2-oxoimidazolidine-4-carboxylate (CAS 157001-86-0) Introduces Uncontrolled Risk in Asymmetric Synthesis and ACE Inhibitor Development


Substituting (S)-methyl 2-oxoimidazolidine-4-carboxylate with a seemingly similar analog, such as its (R)-enantiomer or a tert-butyl ester derivative, is not chemically or pharmacologically inconsequential. The defined (S)-stereochemistry is an absolute requirement for maintaining the desired three-dimensional architecture in downstream chiral products . In the context of angiotensin-converting enzyme (ACE) inhibitor synthesis, the configuration of the 4-position carbon on the imidazolidinone ring is a key determinant of the final drug's potency, with the (S,S,S) configuration being essential for high inhibitory activity [1]. Furthermore, the choice of the methyl ester versus a tert-butyl ester dictates the compound's synthetic utility. While tert-butyl esters offer greater stability to certain reaction conditions, they necessitate acidic deprotection steps that may be incompatible with acid-sensitive functionalities elsewhere in a complex molecule [2]. The methyl ester therefore represents a distinct synthetic node, providing an orthogonal reactivity profile for multi-step sequence planning.

Quantitative Differentiation Evidence for (S)-Methyl 2-oxoimidazolidine-4-carboxylate (CAS 157001-86-0) Against Key Analogs


Enantiomeric Purity: Direct Stereochemical Differentiation vs. (R)-Enantiomer and Racemate

The target compound is the defined (S)-enantiomer, which is the stereochemically active precursor required for the synthesis of (S,S,S)-configured ACE inhibitors [1]. The (R)-enantiomer (methyl (4R)-2-oxo-4-imidazolidinecarboxylate) and the racemate (methyl 2-oxoimidazolidine-4-carboxylate, CAS 1314902-39-0) [2] are distinct chemical entities. The (S)-enantiomer's specific rotation and chromatographic retention time provide analytical benchmarks for confirming the stereochemical integrity of the purchased material. For instance, an analytical report for a typical lot of the (S)-enantiomer specifies an enantiomeric excess of >99% .

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Orthogonal Synthetic Utility: Methyl Ester vs. tert-Butyl Ester Analogs for Complex Molecule Construction

The target compound's methyl ester group provides orthogonal reactivity compared to the more common tert-butyl ester analog (e.g., tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate) [1]. The methyl ester is labile under basic hydrolysis conditions, a common deprotection strategy, whereas the tert-butyl ester is cleaved under acidic conditions (e.g., TFA) [2]. This difference is quantifiable in terms of the required cleavage reagent: 1M NaOH for methyl ester saponification versus 50% TFA in DCM for tert-butyl ester deprotection [3].

Protecting Group Strategy Peptide Synthesis Medicinal Chemistry

Purity Specifications: Quantified Assurance for Reproducible Synthetic Outcomes

Commercially available (S)-methyl 2-oxoimidazolidine-4-carboxylate is offered with defined minimum purity specifications, ensuring consistent performance in downstream reactions. Vendor analysis indicates a minimum purity specification of 95% , with some suppliers specifying purities of ≥97% or ≥98% . This is a critical procurement differentiator from custom-synthesized material of unknown purity. The 2-3% purity difference between suppliers can represent a significant variation in active reagent, impacting reaction stoichiometry and yield.

Quality Control Reproducibility Procurement

Validated Research and Industrial Applications for (S)-Methyl 2-oxoimidazolidine-4-carboxylate (CAS 157001-86-0)


Stereospecific Synthesis of ACE Inhibitor Intermediates (e.g., Imidapril Precursors)

This compound is the optimal starting material for constructing the chiral imidazolidinone core of potent angiotensin-converting enzyme (ACE) inhibitors like imidapril [1]. The (S)-configuration at the 4-position is a prerequisite for achieving the required (S,S,S) stereochemical array found in the active drug [2]. Using the racemate would necessitate a non-trivial chiral resolution step, reducing overall yield and increasing cost.

Chiral Auxiliary in Dynamic Kinetic Resolution (DKR) for Enantioselective C-C and C-N Bond Formation

The (S)-2-oxoimidazolidine-4-carboxylate scaffold, when further elaborated (e.g., to a tert-butyl (4S)-1-methyl-3-(2-bromopropionyl) derivative), acts as an effective chiral auxiliary [3]. It has been demonstrated to control stereochemistry in dynamic kinetic resolutions, achieving high diastereoselectivities in alkylation and amination reactions, leading to the synthesis of enantiomerically enriched α-amino acids and other valuable chiral building blocks [4].

Precursor for Chiral Dirhodium(II) Carboxamidate Catalysts for Asymmetric Carbene Transformations

Derivatives of this scaffold are used to synthesize chiral dirhodium(II) tetracarboxamidates [5]. These complexes function as highly enantioselective catalysts for metal carbene transformations of diazoacetates, a critical class of reactions for constructing complex molecular architectures with high stereocontrol [5].

Building Block for N-Heterocyclic Carbene (NHC) Precursors in Organocatalysis

While this specific methyl ester is a precursor, the broader class of chiral imidazolidinones (derived from this scaffold) is a privileged class of organocatalysts for enantioselective transformations, including Diels-Alder reactions and Friedel-Crafts alkylations [6]. The (S)-configuration of the scaffold is essential for inducing the desired facial selectivity in these catalytic cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-methyl 2-oxoimidazolidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.